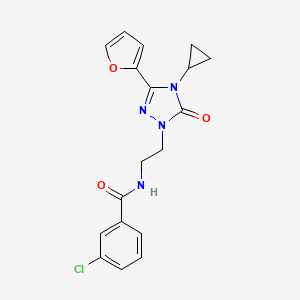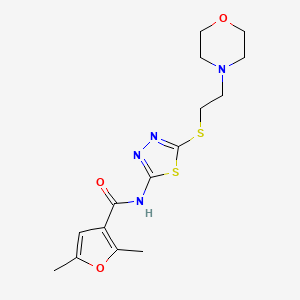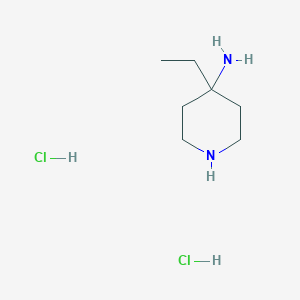![molecular formula C24H23N3O3S2 B2746942 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide CAS No. 1173754-77-2](/img/structure/B2746942.png)
2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrazole ring, a carbonyl group, a sulfonamide group, and a thiophene ring. Compounds containing these functional groups are often found in various pharmaceuticals and agrochemicals due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through various organic reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugation of the pyrazole, thiophene, and carbonyl groups. This planarity and conjugation could potentially allow the compound to have interesting optical and electronic properties .Chemical Reactions Analysis
The compound contains several reactive sites such as the carbonyl group and the sulfonamide group which could undergo various chemical reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, while the sulfonamide group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the polar sulfonamide and carbonyl groups could potentially make the compound soluble in polar solvents .Scientific Research Applications
Enzyme Inhibition and Bioactivity
Research on compounds structurally related to 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide has shown a wide range of bioactivities, particularly in the inhibition of certain enzymes which are significant for therapeutic applications. These compounds have been studied for their inhibitory effects on carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE) enzyme, showcasing their potential in designing new medicinal agents with potent activity for multiple bioactivities. The inhibition potency against human CA isoenzymes and AChE enzyme suggests their application in addressing conditions associated with the dysregulation of these enzymes, such as glaucoma, neurological disorders, and certain cancers, while also showing low cytotoxicity towards non-tumor cells (Ozmen Ozgun et al., 2019).
Synthesis and Characterization
The synthesis of related sulfonamide compounds highlights the chemical versatility and the potential for structural modification to enhance bioactivity and specificity. These compounds incorporate pyrazoline and sulfonamide pharmacophores, indicating a strategic approach in drug design to achieve desired biological outcomes. Such strategies are crucial in medicinal chemistry for the development of new drugs with improved efficacy and reduced side effects. The detailed synthesis procedures and characterization, including NMR, HRMS, and IR spectra, provide a foundation for further modifications and optimizations in the pursuit of novel therapeutic agents (Kucukoglu et al., 2016).
Biological Evaluation and Potential Applications
The evaluation of these compounds' biological activities, particularly their inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes, underscores their potential in therapeutic applications. The detailed biological evaluation, including enzyme assays and cytotoxicity studies, is essential for understanding the compounds' mechanisms of action and for identifying promising candidates for preclinical development. The high inhibition constants (Ki) against these enzymes, combined with low cytotoxicity towards normal cell lines, suggest that these compounds could be promising leads for developing new treatments for diseases where CA and AChE are implicated (Yamali et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-9-8-12-20(13-16)26(4)32(29,30)23-21(19-10-6-5-7-11-19)15-31-22(23)24(28)27-18(3)14-17(2)25-27/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPBQTDFCDIXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2746859.png)


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2746865.png)
![3-(4-ethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2746866.png)

![2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2746869.png)
![tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate](/img/structure/B2746871.png)
![methyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2746872.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2746873.png)


![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2746877.png)
